1-[[(3-Chlorobenzyl)thio](methylimino)methyl]-3-oxopyrazolidin-1-ium chloride
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Overview
Description
1-({[(3-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfanyl group, and a pyrazolidin-1-ium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(3-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride typically involves multiple steps. One common method includes the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. This intermediate is then reacted with methylamine to form the methylimino derivative. Finally, the pyrazolidin-1-ium chloride moiety is introduced through a cyclization reaction involving a suitable precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-({[(3-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-({[(3-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-({[(3-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-({[(4-chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole): Similar structure but with a triazole ring instead of a pyrazolidin-1-ium chloride moiety.
1-(Z)-[(3-Chlorobenzyl)sulfanylmethyl]-3-oxopyrazolidin-1-ium: Similar structure but with different substituents
Uniqueness
1-({[(3-chlorophenyl)methyl]sulfanyl}(methylimino)methyl)-3-oxopyrazolidin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H15Cl2N3OS |
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Molecular Weight |
320.2 g/mol |
IUPAC Name |
(3-chlorophenyl)methyl N-methyl-3-oxopyrazolidin-1-ium-1-carboximidothioate;chloride |
InChI |
InChI=1S/C12H14ClN3OS.ClH/c1-14-12(16-6-5-11(17)15-16)18-8-9-3-2-4-10(13)7-9;/h2-4,7H,5-6,8H2,1H3,(H,15,17);1H |
InChI Key |
QEJMHGVIGVNDGV-UHFFFAOYSA-N |
Canonical SMILES |
CN=C([NH+]1CCC(=O)N1)SCC2=CC(=CC=C2)Cl.[Cl-] |
Origin of Product |
United States |
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